molecular formula C21H23ClFNO2 B602313 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one CAS No. 1391052-53-1

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one

Cat. No. B602313
M. Wt: 375.87
InChI Key:
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Description

“4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one” is a chemical compound with the molecular formula C21H23ClFNO2 . It is related to Haloperidol, a well-known antipsychotic medication .


Molecular Structure Analysis

The molecular structure of this compound includes a chlorophenyl group, a hydroxypiperidinyl group, and a fluorophenyl group attached to a butanone backbone . The exact structure can be represented by the SMILES string: OC1(CC(NCC1)c2ccc(Cl)cc2)C(CCC(=O)c3ccccc3F)C .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the searched resources. As a haloperidol-related compound, it may undergo similar reactions .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 137-140 °C (lit.) . Its molecular weight is 375.86 .

Scientific Research Applications

Structure-Activity Relationship Studies

  • Application in Antipsychotic Agents: Research on homopiperazine analogs of haloperidol, including compounds like SYA 013, has provided insights into the structural modifications affecting binding affinity at dopamine and serotonin receptor subtypes. This research has potential implications in developing new antipsychotic agents, particularly focusing on dopamine D3 receptors (Peprah et al., 2012).

Crystal Morphology and Pharmaceutical Manufacturing

  • Understanding Drug Crystal Habits: Studies on haloperidol, a drug structurally related to the chemical , have shown the importance of understanding crystal morphology for pharmaceutical manufacturing. The research used molecular mechanics calculations and X-ray diffraction analysis to predict crystal habits, which can optimize industrial processes (Li Destri et al., 2011).

Sigma-2 Receptor Binding and Anticancer Activity

  • Potential Anticancer Properties: Some analogs of SYA013 have been found to bind preferentially at the sigma-2 receptor and demonstrated inhibitory effects on various cancer cell lines. This suggests a potential application in cancer treatment, especially considering the selective toxicity of these compounds towards cancer cells over normal cells (Asong et al., 2019).

Molecular Interactions and Structural Properties

  • Analyzing Molecular Interactions: The title compound's molecular structure has been studied through methods like resonant photoionization spectroscopy and quantum chemical calculations. These studies offer insights into the effects of chlorine substitution on molecular geometry and interactions, which can be relevant in various chemical and pharmaceutical applications (Rondino et al., 2016).

Future Directions

The future directions for this compound are not specified in the searched resources. Given its relation to Haloperidol, it may be of interest in the field of neuropsychiatric research .

properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO2/c22-17-9-7-16(8-10-17)21(26)11-14-24(15-12-21)13-3-6-20(25)18-4-1-2-5-19(18)23/h1-2,4-5,7-10,26H,3,6,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVMQMKGIVIILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160908
Record name 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one

CAS RN

1391052-53-1
Record name 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluoro-phenyl)butan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL)-1-(2-FLUOROPHENYL)BUTAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZQO8KXL92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one
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4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one
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4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one
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4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one
Reactant of Route 5
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one
Reactant of Route 6
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(2-fluorophenyl)butan-1-one

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